Journal Name:Journal of Analytical Toxicology
Journal ISSN:0146-4760
IF:3.22
Journal Website:http://jat.oxfordjournals.org/
Year of Origin:1977
Publisher:Preston Publications
Number of Articles Per Year:90
Publishing Cycle:Monthly
OA or Not:Not
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2024-01-11 , DOI:
10.1039/D4EY90004A
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Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-10-09 , DOI:
10.1039/D3EY00220A
The electrochemical reduction of carbon dioxide to valuable fossil-free products opens up a way to close the carbon cycle, if based solely on renewable energy sources. Making the process industrially viable, however, needs high CO2 conversion rates, efficient electrodes, and high selectivity for desired products. To reach this goal, highly catalytically active porous electrodes with maximized surface areas are required. We combined pulsed electrochemical deposition of the Ag foam catalyst with ionomer infiltration of the electrode to produce Ag-based gas diffusion electrodes (GDEs) in a facile and fast production process. Using the dynamic hydrogen bubble templation method (DHBT), we utilized the parasitic hydrogen evolution reaction (HER) to aid the solvent free structuring of the 3D catalyst network and directly manufacture a GDE. Different deposition parameters and in particular pulse-to-pause ratios increased the amount of deposited catalyst and successfully reduced the overpotential during CO2RR operation. To inhibit electrode flooding and decrease CO2 mass transport limitations during CO2RR, we further infiltrated the electrode with a suitable perfluorosulfonic acid ionomer. SEM and EDS analyses showed a homogeneous Ag/F distribution along the cross section of the electrodes. These electrodes catalyzed the conversion of CO2 to CO at industrially viable current densities of 500 mA cm−2 with an unprecedented faradaic efficiency up to 76% in 1 M KHCO3.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-11-16 , DOI:
10.1039/D3EY00234A
Supported metal oxide nanoclusters (MeO-NCs) have gained significant attention for their remarkable versatility in various energy and sustainability applications. Despite rapid advancements in atomic-scale synthesis and characterization techniques, the rational design of MeO-NCs with desired catalytic properties remains challenging. This challenge arises from the elusive and difficult-to-quantify structure-catalytic property relationships, particularly in the case of amorphous nanoclusters. Exploiting first-principles calculations at the density functional theory (DFT) level, we conducted a systematic investigation into the growth, geometries, and catalytic performance of a series of tetra-copper oxide nanoclusters (Cu4O-NCs) for methane activation. Focusing on the most representative geometries, we applied machine learning to extract two physically insightful descriptors involving the spin density, the p-band center of the oxygen site, and the d-band center of adjacent Cu sites. These descriptors enable us to predict free energy barriers associated with both the homolytic and heterolytic mechanisms of methane activation. This descriptor-driven approach enables rapid and intuitive prediction of the preferred reaction mechanism. Our findings lay a solid foundation for future advancements in catalysts based on amorphous nanoclusters and provide valuable insights into the mechanistic landscape of methane activation.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-09-18 , DOI:
10.1039/D3EY00206C
The analysis of electronic characteristics as descriptors for the efficacy of catalysts provides fundamental insights into catalyst design criteria, but few studies address the applicability of descriptors across a broader range of reactions. This study on perovskite-type, B-site substituted LaCoO3 derivates analyses the generalisability of the descriptor nature of electronic characteristics for electro- and chemocatalytic reactions – more specifically the occupancy of transition metal (TM) 3d orbitals, charge-transfer energy (CTE), and covalency in the interaction of O 2p – TM 3d states. The results show that among the analysed characteristics only covalency is a quasi-linear descriptor for the performance in electrocatalytic oxygen evolution reaction (OER), glycerol electro-oxidation reaction (GOR), as well as in five chemocatalytic reactions. The analysis of the reduction reaction of NO or N2O by CO illustrates that not only reaction rates but also selectivity is determined by the same electronic catalyst characteristics. Measurement conditions in the analysis of electronic characteristics need to be chosen to recreate the oxidation state during the reaction-specific kinetically relevant step to yield adequate descriptor correlations. The results imply that significant synergies may be leveraged by enhanced collaboration across electro- and chemocatalysis research.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-08-29 , DOI:
10.1039/D3EY00140G
We fabricate polymer-based gas diffusion electrodes with controllable microstructure for the electrochemical reduction of CO2, by means of electrospinning and physical vapor deposition. We show that the microstructure of the electrospun substrate is affecting the selectivity of a Cu catalyst, steering it from H2 to C2H4 and other multicarbon products. Specifically, we demonstrate that gas diffusion electrodes with small pores (e.g. mean pore size 0.2 μm) and strong hydrophobicity (e.g. water entry pressure >1 bar) are necessary for achieving a remarkable faradaic efficiency of ∼50% for C2H4 and ∼75% for C≥2 products in neutral 1M KCl electrolyte at 200 mA cm−2. We observe a gradual shift from C2H4 to CH4 to H2 during long-term electrochemical reduction of CO2, which we ascribe to hygroscopic carbonate precipitation in the gas diffusion electrode resulting in flooding of the Cu catalyst by the electrolyte. We demonstrate that even with minimal electrolyte overpressure of 50 mbar, gas diffusion electrodes with large pores (mean pore size 1.1 μm) lose selectivity to carbon products completely, suddenly, and irreversibly in favor of H2. In contrast, we find that gas diffusion electrodes with small pore size (mean pore size 0.2 μm) and strong hydrophobicity (water entry pressure ∼5 bar) are capable of resisting up to 1 bar of electrolyte overpressure during CO2RR without loss of selectivity. We rationalize these experimental results in the context of a double phase boundary reactivity, where an electrolyte layer covers the Cu catalyst and thus governs local CO2 availability. Our results emphasize the pivotal role of microstructure and hydrophobicity in promoting high C≥2 product selectivity and long-term stability in CO2RR flow cells.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-08-30 , DOI:
10.1039/D3EY00157A
The water dissociation step of the hydrogen evolution reaction is a well-known pH-dependent process, which makes sustainable hydrogen production suffer from sluggish kinetics. Herein, we demonstrate a surface reactivity diversity approach to reduce the pH dependence of HER kinetics in medium-entropy alloys. Grand canonical potential based calculation, CO-oxidation and potential of zero charge results showed that shifts in the Fermi level in neutral electrolytes lead to stronger M–H bonding (M = Ni, Pt, etc.) compared to those in basic solutions. These pH-dependent binding energies disrupt the optimized adsorption strength of advanced alkaline HER catalysts. By introducing a combination of a high surface reactivity metal (Mo) and a low surface reactivity metal (Cu/Zn) into Ni alloys, this surface reactivity diversity approach can significantly accelerate HER kinetics and allows for favorable adsorption of hydrogen and hydroxyl species at different pH levels. The resulting NiCuMo medium-entropy alloy exhibited impressive HER performance, with an overpotential of 63 mV at a current density of 100 mA cm−2 in alkaline electrolyte and 115 mV in neutral electrolyte. The intrinsic neutral HER activity of this NiCuMo is 3.65 times that of the benchmark alkaline HER catalyst. Furthermore, the NiCuMo-based membrane electrode assembly water electrolyzer can be stably operated for at least 200 h at a larger current density of 1.5 A cm−2. This surface reactivity diversity approach presents a promising design framework for less pH-dependent electrocatalysis.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-06 , DOI:
10.1039/D3EY90014B
The first page of this article is displayed as the abstract.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-13 , DOI:
10.1039/D3EY00015J
Ozone can be produced by the electrochemical oxidation of water, which provides a technical solution to on-demand ozone production for disinfection and sterilization. Lead oxides have been found to be unique in catalyzing such a process. However, the fundamental understanding of these catalysts’ mechanisms remains limited, hindering the development of high-performance catalysts for electrochemical ozone production (EOP). Herein, the effect of phase shuttling on the reactivity of Pb3O4 was systematically investigated during the EOP process by in situ/ex situ characterizations. It was found that Pb3O4 undergoes a phase shuttle towards β-PbO2via the lattice oxygen oxidation mechanism (LOM) pathway, and the reconstructed β-PbO2 shows enhanced EOP activity and stability compared to commercial β-PbO2. The ex situ characterization of materials combined with theoretical calculations reveals that the performance enhancement is mainly attributed to the stable presence of (101) and (110) surfaces in the reconstructed β-PbO2 with undercoordinated Pb–O. Pourbaix diagrams of lead oxides calculated by DFT demonstrate that the phase shuttling to β-PbO2 is thermodynamically favorable under EOP conditions. Surface Pourbaix diagrams of β-PbO2(101) and Pb3O4(110) further reveal the adsorption behavior of O*/OH* intermediates and explain the observed change of EOP kinetics at ∼1.6 V vs. RHE. The catalyst is integrated and assembled in a membrane electrode assembly (MEA) electrolyzer, and the produced ozonated water successfully inactivated severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This work provides a new insight into EOP catalysts and demonstrates the possibilities of further optimization of electrochemical approaches for on-demand ozone generation.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-07-15 , DOI:
10.1039/D3EY00166K
The use of ionic liquid layers has been reported to improve both the activity and durability of several oxygen reduction catalysts. However, the development of this technology has been hindered by the lack of understanding of the mechanism behind this performance enhancement. In this work, we use a library of ionic liquids to modify a model FeN4 catalyst (iron phthalocyanine), to decouple the effects of ionic liquid layers on oxygen reduction kinetics and oxygen transport. Our results show that oxygen reduction activity at low overpotentials it determined by the ionic liquids’ influence on the *OH binding energy on the active sites, while oxygen solubility and diffusivity controls transport at high overpotentials. Finally, using nitrogen physisorption, we have demonstrated that the distribution of the ionic liquids on the catalyst is inhomogeneous, and depends on the nature of the ionic liquid used.
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-02-18 , DOI:
10.1039/D3EY00034F
The electrochemical CO2 reduction reaction (CO2RR) to formate is one of the attractive strategies for achieving carbon-neutral sustainability, but synthesizing highly active catalytic materials capable of selectively forming formate, especially under industrially relevant conditions, remains challenging. We herein report ultrathin one-dimensional nanotubular Bi5O7I with substantial amounts of nanopores and oxygen vacancies for the CO2RR. A desirable selectivity of over 93% and high current density for formate are achieved in a potential window of 1000 mV in a flow cell. More importantly, a stable performance of 140 h with faradaic efficiency over 90% in a membrane electrode assembly system demonstrates great potential for industrial CO2RR application. The abundant defects within the ultrathin nanotubular structure not only improve the CO2 adsorption and charge transfer capabilities that facilitate the reaction kinetics, but also modulate the electronic structure and optimize the energy barrier toward formate as revealed by the theoretical calculations. Concurrently, the local high pH caused by the structural defects and hydrophobic surface could remarkably suppress the hydrogen evolution reaction and in turn, accelerate formate formation. These advances demonstrate an effective structure and defect engineering to unlock one-dimensional electrocatalysts to boost the CO2RR toward target products.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | CHEMISTRY, ANALYTICAL 分析化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.20 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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